molecular formula C4HF3N2 B103430 2,4,5-Trifluoropyrimidine CAS No. 17573-79-4

2,4,5-Trifluoropyrimidine

Cat. No. B103430
CAS RN: 17573-79-4
M. Wt: 134.06 g/mol
InChI Key: LYBDHGMSPQBSNW-UHFFFAOYSA-N
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Description

2,4,5-Trifluoropyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring structure. The trifluoropyrimidine derivatives are characterized by the presence of three fluorine atoms attached to the pyrimidine ring, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of trifluoropyrimidine derivatives has been explored in various studies. For instance, a novel synthesis of 2,4,5-tri- and 2,4,5,6-tetrasubstituted pyrimidines was established through the condensation of thiouronium salts with malononitrile derivatives . Another study reported the synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives using a one-pot three-component synthesis in ionic liquid, highlighting the operational simplicity and high yields of the process . Additionally, the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones was achieved by reacting substituted 2-aminopyridines with activated alkynoates .

Molecular Structure Analysis

The molecular structure of trifluoropyrimidine derivatives can be complex due to the presence of various substituents. The crystal structure of certain derivatives, such as ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, has been determined, providing insights into the arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

Trifluoropyrimidine derivatives can undergo various chemical reactions. For example, the regiospecific cyclization of 4-alkoxyvinyl trifluoro[chloro]methyl ketones with 6-trifluoro[chloro]methyl-2-hydrazine pyrimidines leads to the formation of novel trifluoro[chloro]methylated pyrimidines . Nickel-assisted carbon-fluorine bond activation of 2,4,6-trifluoropyrimidine has been used to synthesize new pyrimidine and pyrimidinone derivatives .

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into the pyrimidine ring can significantly influence the physical and chemical properties of the compound. These properties include increased lipophilicity, metabolic stability, and potential biological activity. The presence of fluorine atoms can also affect the acidity, reactivity, and hydrogen bonding capabilities of the molecule. The synthesis of fluorinated 2-amino-pyrimidine-N-oxides and their competing pathways in side-chain rearrangements of 1,2,4-oxadiazoles has been studied, demonstrating the impact of the trifluoromethyl group on product distribution .

Scientific Research Applications

Pyrimidine Derivative Synthesis

2,4,5-Trifluoropyrimidine derivatives are significant in life-science industries. Parks et al. (2008) discuss its use as a scaffold for the synthesis of polyfunctional pyrimidine systems. However, they note that 5-Chloro-2,4,6-trifluoropyrimidine is not ideal for analogue synthesis due to the need for purification of the 2-substituted regioisomer before further reactions (Parks et al., 2008).

Biological Activities of Pyrimidine Analogues

Pinheiro et al. (2020) highlight the importance of [1,2,4]triazolo[1,5-a]pyrimidines, a class of pyrimidine analogues, in medicinal chemistry. They demonstrate their applications in antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro et al., 2020).

Gene Expression Inhibition

Palanki et al. (2000) explored N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a pyrimidine derivative, as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This study focused on enhancing its potential oral bioavailability (Palanki et al., 2000).

NMR Studies in Drug Metabolism

Stevens et al. (1984) utilized 19F NMR to monitor the metabolism of fluorinated pyrimidines like 5-fluorouracil in vivo. This study underscores the potential of using NMR techniques to trace the metabolic fate of drugs in living organisms (Stevens et al., 1984).

Coordination Compounds for Therapeutic Applications

Łakomska and Fandzloch (2016) review the development of coordination compounds with 1,2,4-triazolo[1,5 -a ]pyrimidines. These compounds have shown potential in medicinal applications, such as anticancer, antiparasitic, and antibacterial prodrugs (Łakomska & Fandzloch, 2016).

Antiviral Activity of Pyrimidine Analogues

Heidelberger (1975) discussed the antiviral activity of trifluorothymidine, a pyrimidine analogue, particularly against viruses like type I and II simplex viruses, which are responsible for herpes (Heidelberger, 1975).

Safety And Hazards

The safety data sheet for a related compound, 4,5,6-Trifluoropyrimidine, indicates that it is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,4,5-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDHGMSPQBSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510139
Record name 2,4,5-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoropyrimidine

CAS RN

17573-79-4
Record name 2,4,5-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1969 - pubs.rsc.org
Reaction of tetrafluoropyrimidine with sodium iodide in dimethylformamide yields 2,4,5-trifluoro-6-iodopyrimidine 2,5-difluoro-4,6-di-iodopyrimidine, and traces of 2,4,5-…
Number of citations: 6 pubs.rsc.org
P Ferraboschi, S Ciceri, P Grisenti - Organic Preparations and …, 2017 - Taylor & Francis
Nucleosides, due to their biological role as constituents of nucleic acids, are main targets in the development of analogues aimed at antimetabolite-based therapy. Modified nucleosides …
Number of citations: 11 www.tandfonline.com
FE Rickett - 1969 - search.proquest.com
The preparation and reactions of various sulphur-containing derivatives of pentafluoropyridine have been studied. Phenyl 2, 3, 5, 6-tetrafluoropyridyl sulphone was prepared by …
Number of citations: 0 search.proquest.com
A Zhu, W Zhan, Z Liang, Y Yoon, H Yang… - Journal of medicinal …, 2010 - ACS Publications
The CXC chemokine receptor type 4 (CXCR4)/stromal cell derived factor-1 (SDF-1 or CXCL12) interaction and the resulting cell signaling cascade play a key role in metastasis and …
Number of citations: 68 pubs.acs.org

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